2'-Bromo-[1,1'-biphenyl]-2-ol
Description
2'-Bromo-[1,1'-biphenyl]-2-ol (C₁₂H₉BrO) is a brominated biphenyl derivative featuring a hydroxyl (-OH) group at the 2-position and a bromine atom at the 2'-position of the biphenyl scaffold. This compound is structurally related to o-phenylphenol ([1,1'-biphenyl]-2-ol), a well-known fungicide and disinfectant . Its hydroxyl group confers polarity and hydrogen-bonding capability, influencing solubility and interaction with biological targets.
Properties
CAS No. |
62388-10-7 |
|---|---|
Molecular Formula |
C12H9BrO |
Molecular Weight |
249.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)phenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H |
InChI Key |
ZWCROSISIKUVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the bromination of biphenyl followed by hydroxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2’-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution: Products include various biphenyl derivatives with different functional groups.
Oxidation: Products include biphenyl ketones and aldehydes.
Reduction: Products include de-brominated biphenyl and biphenyl alcohols.
Scientific Research Applications
2’-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 2'-Bromo-[1,1'-biphenyl]-2-ol include:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like 2-bromobiphenyl, enhancing solubility in polar solvents (e.g., ethanol, DMF) .
- Melting Points : Hydroxyl and bromine substituents elevate melting points relative to methoxy or halogen-only analogs. For example, 2',6-dimethoxy-[1,1'-binaphthalen]-2-ol melts at 160–162°C , while 2-bromo-2'-chloro-4-fluoro-1,1'-biphenyl is an oil at room temperature .
- Acidity: The hydroxyl group (pKa ~10) is less acidic than diol derivatives (e.g., 4'-Bromo-[1,1'-biphenyl]-2,4-diol, pKa ~8–9 for phenolic -OH) .
Biological Activity
The compound 2'-Bromo-[1,1'-biphenyl]-2-ol is a brominated biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: C12H9BrO
- Molecular Weight: 251.1 g/mol
Physical Properties:
- Appearance: White crystalline solid
- Solubility: Soluble in organic solvents such as ethanol and acetone, with limited solubility in water.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various biphenyl derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against several human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: IC50 Values Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.
Table 2: Minimum Inhibitory Concentrations (MICs)
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence pathways related to cell cycle regulation and apoptosis through the modulation of key proteins such as p53 and caspases.
Case Study 1: Anticancer Efficacy
In a study examining the effects of various biphenyl derivatives on cancer cells, it was found that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with a marked increase in caspase-3 activity observed post-treatment. This suggests that the compound effectively induces programmed cell death in cancerous cells.
Case Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of this compound revealed its effectiveness against E. coli and other pathogens at low concentrations. The study utilized disk diffusion methods and determined that the compound's antibacterial activity is comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
